molecular formula C19H38O3 B072021 Methyl 2-hydroxyoctadecanoate CAS No. 1331-93-7

Methyl 2-hydroxyoctadecanoate

Cat. No. B072021
CAS RN: 1331-93-7
M. Wt: 314.5 g/mol
InChI Key: OUFCLLRNNJZLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy Stearic Acid methyl ester, also known as methyl 2-hydroxyoctadecanoate, is a hydroxylated fatty acid methyl ester. It is a derivative of stearic acid, a saturated fatty acid, and is characterized by the presence of a hydroxyl group at the second carbon position. This compound is notable for its role in broadening phase transition in lipid membranes and its applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-hydroxy Stearic Acid methyl ester can be synthesized through the esterification of 2-hydroxy Stearic Acid with methanol. The reaction typically involves heating the carboxylic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is both slow and reversible, requiring careful control of reaction conditions to achieve a high yield .

Industrial Production Methods

In industrial settings, the esterification process can be scaled up by using large reactors and continuous flow systems. The reaction mixture is often refluxed to ensure complete conversion of the carboxylic acid to the ester. The product is then purified through distillation or crystallization to obtain high-purity 2-hydroxy Stearic Acid methyl ester .

Mechanism of Action

The mechanism by which 2-hydroxy Stearic Acid methyl ester exerts its effects involves its interaction with lipid membranes. The hydroxyl group allows it to integrate into lipid bilayers, altering membrane fluidity and phase transition properties. This can affect the function of membrane-bound proteins and the overall behavior of the membrane . In the context of anti-HIV research, the compound facilitates the delivery of nucleotide analogs by enhancing their cellular uptake and stability .

properties

IUPAC Name

methyl 2-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h18,20H,3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFCLLRNNJZLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347938
Record name Methyl 2-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2420-35-1
Record name Methyl 2-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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